molecular formula C6H14ClNO4 B13863275 1-Deoxy-L-altronojirimycin, hydrochloride

1-Deoxy-L-altronojirimycin, hydrochloride

Cat. No.: B13863275
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-VKYWDCQCSA-N
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Preparation Methods

The synthesis of 1-Deoxy-L-altronojirimycin, hydrochloride involves several stepsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Deoxy-L-altronojirimycin, hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Deoxy-L-altronojirimycin, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Deoxy-L-altronojirimycin, hydrochloride involves its inhibitory effects on specific enzymes. It inhibits the activity of enzymes such as acetylcholinesterase and phospholipase A2, which are involved in inflammation and lipid peroxidation. By decreasing the concentration of 1,2-dipalmitoylglycerophosphocholine (DPPC) in primary cells, it reduces the rate of lipid peroxidation in a concentration-dependent manner. This compound also exhibits cardioprotective effects by inhibiting mutations in cardiac muscle cells.

Comparison with Similar Compounds

1-Deoxy-L-altronojirimycin, hydrochloride can be compared with other similar compounds such as:

  • 1-Deoxygalactonojirimycin hydrochloride
  • 1-Deoxygalactostatin hydrochloride

These compounds share similar inhibitory properties against lipid peroxidation and enzyme activity. this compound is unique in its specific molecular structure and its targeted effects on certain enzymes and pathways.

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its inhibitory effects on enzymes and lipid peroxidation make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1

InChI Key

ZJIHMALTJRDNQI-VKYWDCQCSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl

Origin of Product

United States

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